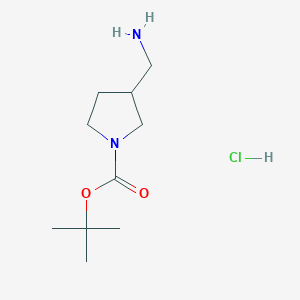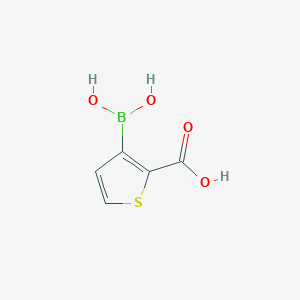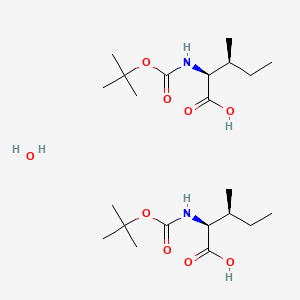![molecular formula C12H17ClN2O4S B1371711 1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride CAS No. 1214687-37-2](/img/structure/B1371711.png)
1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
“1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride” is a chemical compound. It’s a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives, such as “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride”, can be synthesized through various intra- and intermolecular reactions . The synthesis of piperidine-containing compounds has been widespread .
Molecular Structure Analysis
The molecular formula of “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride” is C12H17ClN2O4S, and its molecular weight is 320.79 g/mol.
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .
Physical And Chemical Properties Analysis
Piperidine, a parent compound of “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride”, is a colorless liquid with an odor described as objectionable, typical of amines .
Applications De Recherche Scientifique
Synthesis of Bioactive Molecules
Piperidine derivatives are pivotal in the synthesis of bioactive molecules due to their presence in many pharmaceuticals. The compound can be used to synthesize complex molecules with potential biological activities, such as antiviral, antibacterial, and anticancer agents .
Development of CNS Drugs
The piperidine moiety is a common feature in central nervous system (CNS) drugs. This compound could be utilized in the development of new CNS drugs, offering potential treatments for diseases like Alzheimer’s, Parkinson’s, and schizophrenia .
Creation of Cardiovascular Agents
Piperidine structures are often found in cardiovascular agents. Researchers can explore the use of 1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride in the creation of new drugs to manage hypertension and arrhythmias .
Anti-Diabetic Drug Research
This compound may play a role in the research and development of anti-diabetic drugs. Its structural features could be key in creating new medications that regulate blood sugar levels .
Analgesic and Anti-Inflammatory Applications
Due to its structural properties, this compound could be investigated for its analgesic and anti-inflammatory potential, which might lead to the development of new pain relievers and anti-inflammatory drugs .
Oncology Research
The piperidine ring is a common element in oncology drugs. This compound’s unique structure could be crucial in synthesizing new oncological treatments, possibly offering new avenues for cancer therapy .
Agricultural Chemical Research
In agriculture, piperidine derivatives can be used to develop pesticides and herbicides. This compound could contribute to the synthesis of new chemicals that protect crops from pests and diseases .
Material Science Applications
Lastly, the compound’s chemical properties might be useful in material science, particularly in the synthesis of novel organic materials with specific electronic or photonic properties .
Safety and Hazards
Orientations Futures
Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, like “1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride”, is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
1-(3-aminophenyl)sulfonylpiperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S.ClH/c13-9-4-3-5-10(8-9)19(17,18)14-7-2-1-6-11(14)12(15)16;/h3-5,8,11H,1-2,6-7,13H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFWHLIEAMHWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-Aminophenyl)sulfonyl]piperidine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






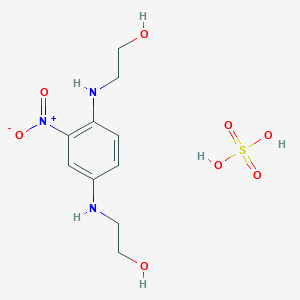
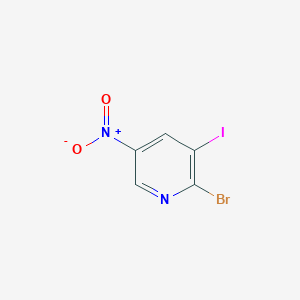



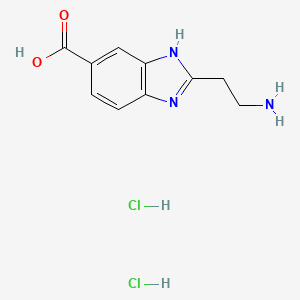
![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)
